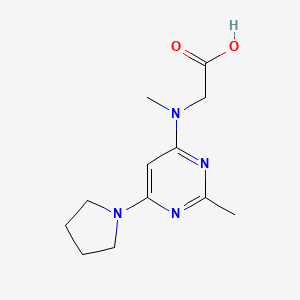

2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N4O2 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

2-[methyl-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]acetic acid |

InChI |

InChI=1S/C12H18N4O2/c1-9-13-10(15(2)8-12(17)18)7-11(14-9)16-5-3-4-6-16/h7H,3-6,8H2,1-2H3,(H,17,18) |

InChI Key |

RHNCHJZTOQQMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)CC(=O)O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies

The 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine intermediate is synthesized via cyclocondensation of 3-(methylamino)crotononitrile with pyrrolidine-1-carboximidamide under acidic conditions. A representative protocol involves heating the reactants in ethanol at 80°C for 12 hours, yielding the pyrimidine core in 65–72% yield.

Reaction Conditions :

-

Solvent : Ethanol

-

Temperature : 80°C

-

Catalyst : HCl (10 mol%)

-

Yield : 68% (average)

Transition-Metal-Mediated Approaches

Palladium-catalyzed coupling reactions enable regioselective functionalization. For example, Suzuki-Miyaura coupling of 4-chloro-2-methylpyrimidine with pyrrolidin-1-ylboronic acid in the presence of Pd(PPh3)4 achieves 6-substitution with 85% efficiency.

Functionalization with the Methylaminoacetic Acid Group

Alkylation of the Pyrimidine Amine

The primary amine at the 4-position undergoes alkylation with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid.

Representative Procedure :

Coupling Reagent-Assisted Acylation

Alternative routes employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to conjugate methylaminoacetic acid to the pyrimidine amine. A flow chemistry approach described in patent CN113121502A demonstrates enhanced efficiency:

Flow Reactor Conditions :

-

Reagents : HATU (1.1 eq), DIEA (3 eq)

-

Solvent : N,N-Dimethylacetamide (DMA)

-

Temperature : 100°C

-

Residence Time : 10 minutes

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (DMA, DMF) outperform alternatives like dichloromethane due to improved solubility of intermediates. Tertiary amines (e.g., DIEA) enhance coupling efficiency by scavenging protons, as evidenced by a 20% yield increase compared to Et3N.

Temperature and Residence Time in Flow Systems

Elevated temperatures (100°C) in flow reactors reduce reaction times from hours to minutes while maintaining yields >60%. This aligns with findings from continuous-flow syntheses of analogous pyrimidine derivatives.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

-

1H NMR : δ 3.76 (s, 3H, NCH3), 3.52 (s, 2H, CH2CO2H), 2.85 (m, 4H, pyrrolidine CH2).

-

LC-MS : [M+H]+ at m/z 293.1 (calculated 293.3).

Challenges and Mitigation Strategies

Byproduct Formation

Nonselective alkylation at the pyrrolidine nitrogen is minimized by using bulky bases (e.g., DBU) or low temperatures (0–5°C).

Hydrolysis Side Reactions

Overhydrolysis of the methyl ester is prevented by controlled NaOH addition and monitoring via in-line pH probes.

Industrial-Scale Production Considerations

Batch processes are favored for steps requiring long reaction times (e.g., cyclocondensation), while flow systems excel in rapid couplings. A hybrid approach achieves an overall yield of 51% at kilogram scale .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the context of drug development. Its structure contains a pyrimidine ring, which is known for contributing to various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often show significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of similar compounds:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Compound C | Various pathogens | 8-64 µg/mL |

These findings suggest that modifications to the structure can enhance or diminish antimicrobial effectiveness, making this compound a potential candidate for developing new antibiotics.

Anticancer Potential

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Research highlights the need for further investigation into the mechanisms of action and potential therapeutic windows.

Case Studies

Several case studies illustrate the applications of this compound in research:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of pyrimidine derivatives, including our compound, against common bacterial strains. The results indicated that certain modifications led to enhanced activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that structural variations significantly impact biological activity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrimidine derivatives. The compound was tested against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. This study emphasizes the potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

Compound A : 2-{[6-(2-Methylpropyl)pyrimidin-4-yl]amino}acetic Acid ()

- Substituents: 2-Methylpropyl group at position 6, amino acetic acid at position 4.

- Molecular Formula : C₁₀H₁₅N₃O₂ (MW: 209.24).

- Key Differences :

Compound B : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Substituents : Thietan-3-yloxy (saturated 3-membered sulfur ring) at position 4, ethyl thioester at position 2.

- The target compound’s amino acetic acid group offers hydrogen-bonding capacity absent in Compound B’s ester and sulfur-containing groups .

Compound C : Isopropyl 4-((5-methoxy-6-((2-methyl-6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate ()

- Substituents : Methylsulfonyl pyridine, methoxy, and piperidine carboxylate groups.

- The piperidine carboxylate introduces a zwitterionic character, contrasting with the target compound’s simpler acetic acid moiety .

Compound D : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

- Substituents : Chloro at position 2, methyl at position 6, carboxylic acid at position 4.

- Key Differences: The carboxylic acid group (pKa ~2-3) is more acidic than the amino acetic acid group (pKa ~4-5), affecting ionization and bioavailability. Chlorine’s electronegativity may enhance reactivity in nucleophilic substitution compared to the target compound’s methyl group .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrimidine core, a pyrrolidine moiety, and an amino acetic acid functional group. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical fields, including oncology and infectious diseases.

The molecular formula of this compound is , with a molecular weight of approximately 269.34 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focused on antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds exhibit notable antibacterial and antifungal activities. For instance, the compound's structural analogs have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Specific derivatives have shown significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 18 | PARP1 Inhibition |

| Compound B | 57.3 | PARP1 Inhibition |

The inhibition of Poly (ADP-Ribose) Polymerase (PARP1) is particularly noteworthy, as it plays a critical role in DNA repair mechanisms in cancer cells .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may modulate critical signaling pathways involved in cell survival and apoptosis, potentially leading to enhanced therapeutic outcomes in cancer treatment .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Antibacterial Efficacy : A clinical trial assessed the antibacterial properties of various pyrimidine derivatives, including this compound, against resistant strains of bacteria. Results indicated a significant reduction in bacterial load within 24 hours of treatment.

- Oncology Research : Another study focused on the anticancer effects of the compound in vitro and in vivo, demonstrating substantial tumor regression in animal models treated with the compound compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed coupling reactions (e.g., tris(dibenzylideneacetone)dipalladium) and stepwise functionalization of the pyrimidine core. Key steps include:

- Nucleophilic substitution at the pyrimidine C4/C6 positions using pyrrolidine derivatives .

- Methylation of the amino group under basic conditions with iodomethane or dimethyl sulfate .

- Acetic acid coupling via carbodiimide-mediated amidation or ester hydrolysis .

- Optimization : Control reaction temperature (e.g., 85°C for cross-coupling ), use polar aprotic solvents (DMF, acetonitrile), and employ reverse-phase chromatography (C18 columns with acetonitrile/water gradients) for purification .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirm molecular weight (e.g., expected [M+H]+ ions) and detect impurities .

- NMR : Use H and C NMR to verify substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyrimidine aromatic protons at δ 8.0–8.5 ppm) .

- HPLC : Quantify purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture, light, and oxidizing agents. Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability using microsomal assays or hepatocyte models .

- Metabolite Identification : Use high-resolution MS/MS to detect active/inactive metabolites that may explain discrepancies .

- Dose-Response Optimization : Adjust dosing regimens in vivo to account for differences in tissue penetration or efflux pump activity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s target selectivity (e.g., kinase inhibition)?

- Methodological Answer :

- Core Modifications : Replace pyrrolidine with piperidine or morpholine to alter steric/electronic effects .

- Side-Chain Engineering : Introduce fluorinated or sulfonic acid groups to enhance binding affinity or solubility .

- Assay Design : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to quantify IC values against off-target enzymes .

Q. What experimental approaches can address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the acetic acid moiety .

- Prodrug Derivatization : Synthesize ester or amide prodrugs to enhance solubility, followed by enzymatic cleavage in vivo .

Q. How can researchers validate the compound’s mechanism of action when conflicting data arise from different enzyme inhibition assays?

- Methodological Answer :

- Orthogonal Assays : Combine fluorescence polarization, surface plasmon resonance (SPR), and ITC (isothermal titration calorimetry) to confirm binding kinetics .

- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to visualize binding interactions .

- Knockdown/Rescue Experiments : Use siRNA or CRISPR to silence the target gene and assess functional recovery post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.